molecular formula C22H18N4O4S B2733737 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895009-33-3

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2733737
CAS No.: 895009-33-3
M. Wt: 434.47
InChI Key: QMOJKYACLCWNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide” is a complex organic compound that contains several functional groups, including an ethoxy group, a benzothiazole group, a nitro group, and a benzamide group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group could potentially be reduced, and the amide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Synthesis and Anticancer Activity

Synthesis and Cytotoxicity of Related Compounds : Research into compounds with similar structures has shown potential in the search for anticancer agents. For instance, the synthesis of various benzamide derivatives and their evaluation against cancer cell lines have demonstrated moderate to good activity, suggesting a potential pathway for developing anticancer therapies. Compounds containing methoxy and nitro groups in the benzamide moiety have shown particularly potent activity, highlighting the significance of structural modifications in enhancing anticancer efficacy (Mohan et al., 2021).

Antimicrobial and Antiparasitic Applications

Activity Against Intracellular and Extracellular Protozoans : Thiazolides, including compounds structurally related to N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide, have demonstrated a broad spectrum of activities against various pathogens. Notably, the thiazolide nitazoxanide has shown effectiveness against a wide range of intestinal and tissue-dwelling helminths, protozoa, and bacteria. This broad range of activity suggests that related compounds could also possess diverse antimicrobial and antiparasitic applications, potentially through multiple mechanisms of action (Hemphill & Müller, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be interesting to study its biological activity, stability under different conditions, and potential uses in fields like medicinal chemistry .

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-2-30-18-10-5-11-19-20(18)24-22(31-19)25(14-15-7-6-12-23-13-15)21(27)16-8-3-4-9-17(16)26(28)29/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOJKYACLCWNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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